![molecular formula C13H17ClN2O2 B1287895 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride CAS No. 7292-63-9](/img/structure/B1287895.png)
2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of isoindoline derivatives has been described in various studies . For instance, one study described the synthesis of isoindolines and dioxoisoindolines using simple heating and relatively quick solventless reactions . Another study described the synthesis of N-substituted imides, isoindoline-1,3-dione derivatives, which were characterized and investigated against blood cancer .Molecular Structure Analysis
The molecular structure of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride can be represented by the InChI code1S/C13H17ClN2O2/c14-8-3-1-2-6-10-15-12(17)9-4-5-11(16)13(9)18/h4-5H,1-3,6-8,14H2,(H,15,17,18)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride include a molecular weight of 268.74 g/mol. It is a solid at room temperature .Scientific Research Applications
- Studies : Researchers have investigated its potential against various cancer types, including breast, lung, and colon cancers .
Anticancer Research
Neuroprotection and Neurodegenerative Diseases
Antimicrobial Properties
Photodynamic Therapy (PDT)
Organic Synthesis and Medicinal Chemistry
Future Directions
Isoindoline-1,3-dione derivatives, such as 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride, have potential applications in the treatment of diseases like Alzheimer’s due to their inhibitory effects on AChE . Future research could focus on further exploring these effects and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can inhibit acetylcholinesterase (ache), a key enzyme involved in alzheimer’s disease . The two carbonyl groups of phthalimide facilitate hydrogen bonds with the enzyme .
Biochemical Pathways
Given the compound’s potential as an ache inhibitor, it may impact the cholinergic pathway, which plays a crucial role in memory and learning processes .
Pharmacokinetics
The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, suggesting potential bioavailability .
Result of Action
Isoindoline-1,3-dione derivatives have shown potential as therapeutic agents, particularly in the context of neurodegenerative diseases like alzheimer’s .
Action Environment
It is known that the compound is sensitive to light, moisture, and heat .
properties
IUPAC Name |
2-(5-aminopentyl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17;/h2-3,6-7H,1,4-5,8-9,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJDPHUEWISYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590445 |
Source
|
Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7292-63-9 |
Source
|
Record name | 7292-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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